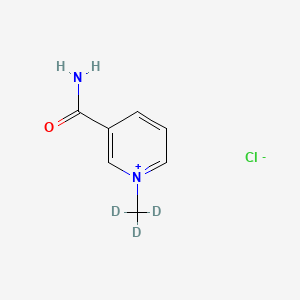

TRIA-662-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1218993-18-0 |

|---|---|

Molecular Formula |

C7H9ClN2O |

Molecular Weight |

175.63 g/mol |

IUPAC Name |

1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide chloride |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |

InChI Key |

BWVDQVQUNNBTLK-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

TRIA-662-d3: A Technical Whitepaper on its Mechanism of Action as an Anti-Thrombotic and Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRIA-662-d3 is the deuterium-labeled analogue of 1-Methylnicotinamide (1-MNA), an endogenous metabolite of nicotinamide (Vitamin B3). While the deuterium labeling makes this compound a valuable tool for pharmacokinetic and metabolic studies, its biological activity is conferred by the 1-MNA moiety. This technical guide provides an in-depth exploration of the core mechanisms of action of 1-MNA, focusing on its well-documented anti-thrombotic and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved.

Introduction to this compound and 1-Methylnicotinamide (1-MNA)

This compound is a stable, deuterium-labeled version of 1-Methylnicotinamide chloride (TRIA-662). 1-MNA is a naturally occurring compound in the human body, produced in the liver via the methylation of nicotinamide.[1] Historically considered an inactive metabolite, recent research has revealed 1-MNA's significant biological activities, particularly its potent anti-thrombotic and anti-inflammatory effects.[2][3][4] These properties position 1-MNA as a molecule of interest for therapeutic development in cardiovascular and inflammatory diseases.

Core Mechanism of Action

The primary mechanism of action of 1-MNA revolves around its ability to modulate vascular endothelial function, primarily through two interconnected signaling pathways: the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway and the nitric oxide (NO) pathway.

Anti-Thrombotic Effects via the COX-2/Prostacyclin Pathway

1-MNA demonstrates significant anti-thrombotic activity by stimulating the production of prostacyclin (PGI2), a potent inhibitor of platelet aggregation.[2][3][4] This effect is mediated by the upregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostanoids, including PGI2.[2][3][4] The increased levels of PGI2 in the bloodstream lead to a reduction in platelet-dependent thrombosis.[2][3]

dot

References

- 1. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 2. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is N-1-methylnicotinamide used for? [synapse.patsnap.com]

- 4. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylnicotinamide Chloride: A Comprehensive Technical Guide on its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA or MNAM), a primary metabolite of nicotinamide (Vitamin B3), has emerged from being considered an inactive byproduct to a molecule of significant interest in biomedical research.[1][2] Produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT), MNAM is now recognized for its diverse and potent biological activities.[1][3] This technical guide provides an in-depth overview of the biological functions of 1-Methylnicotinamide chloride, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data from key experimental findings.

Core Biological Functions and Mechanisms

1-Methylnicotinamide chloride exerts a wide range of effects on various physiological and pathological processes, primarily through its influence on vascular health, inflammation, metabolism, and cellular proliferation.

Cardiovascular and Vasoprotective Effects

MNAM is a well-documented vasoprotective agent with anti-thrombotic and anti-inflammatory properties.[4] Its primary mechanism in the cardiovascular system involves the modulation of endothelial function through the release of two key signaling molecules: nitric oxide (NO) and prostacyclin (PGI2).[4][5]

-

Endothelial Function and Nitric Oxide (NO) Bioavailability: MNAM improves endothelial function by enhancing the bioavailability of NO, a critical vasodilator.[6] It stimulates NO release from endothelial cells in a concentration-dependent manner, which contributes to its vasorelaxant properties.[6][7] This effect is mediated, at least in part, by the activation of endothelial nitric oxide synthase (eNOS).[4] In hypercholesterolemic subjects, oral administration of MNAM has been shown to increase the diameter of the brachial artery, a measure of improved endothelial function.

-

Anti-thrombotic and Anti-inflammatory Activity via Prostacyclin (PGI2): MNAM exerts potent anti-thrombotic and anti-inflammatory effects by stimulating the release of prostacyclin (PGI2), a powerful inhibitor of platelet aggregation.[8] This action is dependent on the cyclooxygenase-2 (COX-2) enzyme.[1] In animal models, MNAM has been shown to inhibit platelet-dependent thrombosis and this effect is abrogated by COX-2 inhibitors.[1]

Metabolic Regulation

MNAM plays a role in cellular metabolism, primarily through its connection to the NAD+ salvage pathway. It is a product of the reaction catalyzed by nicotinamide N-methyltransferase (NNMT), which methylates nicotinamide. While some sources describe MNAM as an inhibitor of NNMT, this is a point of complexity as it is also the product of the enzyme's activity.[3] By influencing NNMT activity, MNAM can indirectly affect the levels of NAD+, a crucial coenzyme in cellular redox reactions and a substrate for sirtuins, which are involved in a wide range of cellular processes, including aging and metabolism.

Neuroprotective Effects

In animal models of diabetes, 1-MNA has demonstrated neuroprotective properties. It has been shown to mitigate degenerative changes in the brain and prevent depressive-like behavior. These effects are attributed to a reduction in neuroinflammation, decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, and an increase in the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth.

Role in Cancer

The role of 1-Methylnicotinamide in cancer is multifaceted and appears to be context-dependent, with studies reporting both pro- and anti-cancer effects.

-

Anti-Metastatic Potential: In a murine model of metastatic breast cancer (4T1), MNAM has been shown to inhibit the formation of lung metastases, particularly when administered from the time of tumor cell transplantation.[9] This anti-metastatic effect is thought to be linked to its ability to increase PGI2 generation.[9] When combined with the chemotherapeutic agent cyclophosphamide, MNAM led to a significant reduction in lung metastases.[9][10]

-

Pro-Tumorigenic and Pro-Angiogenic Effects: Conversely, other studies have indicated that MNAM can enhance tumor vasculature and promote tumor angiogenesis.[8][11] In colorectal cancer cells, NNMT and its product MNAM have been shown to accelerate cell proliferation, inhibit apoptosis, and promote cell cycle progression.[12] It has also been reported to increase resistance to 5-fluorouracil in colorectal cancer cells by reducing reactive oxygen species (ROS) and inactivating the ASK1-p38 MAPK pathway.[13] In ovarian cancer, MNAM produced by tumor cells and fibroblasts in the tumor microenvironment can be taken up by T cells, leading to increased production of the pro-tumorigenic cytokine TNF-α.[14]

Immune Modulation

MNAM exhibits immunomodulatory properties, influencing the function of immune cells such as macrophages and T cells.

-

Effects on Macrophages: In studies with activated macrophages, exogenous MNAM did not significantly affect the production of pro-inflammatory cytokines like TNF-α and IL-6.[15] However, it did inhibit the generation of reactive oxygen species (ROS).[15] This suggests that the anti-inflammatory effects of MNAM observed in vivo may be more related to its actions on the vascular endothelium rather than a direct suppression of macrophage cytokine production.[15]

-

Effects on T Cells: In the context of ovarian cancer, MNAM has been shown to induce T cells to secrete the tumor-promoting cytokine TNF-α.[14] This effect is mediated by the increased binding of the transcription factor Sp1 to the TNF-α promoter.[14]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 1-Methylnicotinamide chloride.

| Biological Activity | Parameter | Value | System/Model | Reference |

| NNMT Inhibition | IC50 | 1 µM (for RS004, a potent inhibitor) | in vitro enzyme assay | [16] |

| NNMT Inhibition | IC50 | 36 µM (for 4-chloro-3-ethynylpyridine) | in vitro enzyme assay | [16] |

| Anti-Metastatic Activity | Reduction in Lung Metastases | Up to 80% (in combination with cyclophosphamide) | 4T1 murine mammary gland cancer model | [9][10] |

| Anti-proliferative Effect | Concentration for significant reduction | 10⁻⁸ M to 10⁻⁶ M | 4T1 murine breast cancer cells (for MTP-NRP1, a peptide targeting a related pathway) | [17] |

| Chemotherapy Resistance | Increase in IC50 of 5-FU | Varies with NNMT expression | Colorectal cancer cell lines | [18] |

| Pharmacological Effects | Dose/Concentration | Effect | System/Model | Reference |

| Anti-thrombotic Effect | 30 mg/kg | Inhibition of collagen-induced thrombus formation | Rats | [7] |

| Prostacyclin Release | 30 mg/kg | Increased plasma levels of 6-keto-prostaglandin F1α | Rats | [7] |

| Endothelial Function | 100 mg/m² (orally) | Increased flow-mediated dilation of the brachial artery | Healthy and hypercholesterolemic humans | [6] |

| Endothelial Dysfunction Prevention | 100 mg/kg (orally) | Preservation of NO-dependent vasodilation | Hypertriglyceridemic and diabetic rats | [2] |

| T-cell Modulation | 8 mM | Increased TNF-α expression | Human T cells in vitro | [14] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological functions of 1-Methylnicotinamide chloride.

Quantification of 1-Methylnicotinamide in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Protein precipitation of serum or plasma samples with acetonitrile. Urine samples may require a pre-extraction step with hexane to remove neutral fats, followed by acidification and ethyl ether extraction.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separation.

-

Mass Spectrometry: Detection is typically performed using a triple-quadrupole tandem mass spectrometer in positive ion mode. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for MNAM and an internal standard.

-

Application: This method is used to determine the concentration of MNAM in pharmacokinetic studies and to correlate its levels with physiological or pathological states.

Assessment of Endothelial Function

Method: Flow-Mediated Dilation (FMD)

-

Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide.

-

Procedure:

-

A baseline ultrasound image and diameter of the brachial artery are recorded.

-

A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure for 5 minutes to induce ischemia.

-

The cuff is rapidly deflated, causing a transient increase in blood flow (reactive hyperemia), which stimulates the endothelium to release NO.

-

The diameter of the brachial artery is continuously monitored by ultrasound to measure the maximum dilation following cuff release.

-

-

Data Analysis: FMD is expressed as the percentage change in arterial diameter from baseline.

-

Application: Used in human studies to evaluate the effect of MNAM on endothelial function.[19][20][21][22][23]

Measurement of Prostacyclin (PGI2) Release

Method: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) for 6-keto-prostaglandin F1α

-

Principle: PGI2 is unstable and rapidly hydrolyzes to its stable metabolite, 6-keto-prostaglandin F1α. Therefore, measuring the levels of 6-keto-PGF1α in plasma, urine, or cell culture supernatant provides an indirect measure of PGI2 production.

-

Procedure:

-

Biological samples are collected from animals or humans treated with MNAM or from cell cultures exposed to MNAM.

-

Samples may require extraction and purification steps.

-

The concentration of 6-keto-PGF1α is quantified using a competitive RIA or a sandwich ELISA with specific antibodies.

-

-

Application: To determine the dose-response relationship of MNAM on PGI2 production.

Western Blot Analysis of eNOS and COX-2

Method: Standard Western Blotting

-

Principle: To detect and quantify the protein expression levels of eNOS and COX-2 in cells or tissues following treatment with MNAM.

-

Procedure:

-

Endothelial cells or tissue samples are lysed to extract total protein.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for eNOS, phosphorylated eNOS, and COX-2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

-

-

Application: To investigate the mechanism of MNAM's effects on NO and PGI2 production by examining the expression of the key synthesizing enzymes.[24][25]

Cancer Cell Proliferation Assay

Method: MTT or MTS Assay

-

Principle: These are colorimetric assays that measure cell metabolic activity as an indicator of cell viability and proliferation. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and treated with various concentrations of MNAM.

-

After a defined incubation period, the MTT or MTS reagent is added to each well.

-

Following another incubation period, a solubilizing agent is added (for MTT) and the absorbance of the colored formazan product is measured using a microplate reader.

-

-

Application: To assess the direct effect of MNAM on the proliferation and viability of different cancer cell lines.

Signaling Pathways and Logical Relationships

The biological functions of 1-Methylnicotinamide chloride are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

Caption: Cardiovascular effects of 1-Methylnicotinamide (MNAM).

Caption: The dual role of 1-Methylnicotinamide (MNAM) in cancer.

Caption: Biosynthesis of 1-Methylnicotinamide and its role in metabolism.

Conclusion

1-Methylnicotinamide chloride is a biologically active metabolite with a broad spectrum of pharmacological effects. Its well-established vasoprotective, anti-thrombotic, and anti-inflammatory properties make it a compelling candidate for further investigation in the context of cardiovascular diseases. However, its role in cancer is complex and warrants further research to elucidate the context-dependent mechanisms that govern its pro- and anti-tumorigenic activities. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies on this intriguing endogenous molecule. Further exploration of the upstream receptors and the precise molecular interactions of MNAM will be crucial for the development of novel therapeutic strategies targeting the pathways it modulates.

References

- 1. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methylnicotinamide (MNA) prevents endothelial dysfunction in hypertriglyceridemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is N-1-methylnicotinamide used for? [synapse.patsnap.com]

- 5. What is 1-MNA? - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. Nitric oxide production and endothelium-dependent vasorelaxation ameliorated by N1-methylnicotinamide in human blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. 1-methylnicotinamide and its structural analog 1,4-dimethylpyridine for the prevention of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-methylnicotinamide and its structural analog 1,4-dimethylpyridine for the prevention of cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sapphire Bioscience [sapphirebioscience.com]

- 12. Nicotinamide N-methyltransferase enhances the capacity of tumorigenesis associated with the promotion of cell cycle progression in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. NNMT promotes acquired EGFR-TKI resistance by forming EGR1 and lactate-mediated double positive feedback loops in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expert consensus and evidence-based recommendations for the assessment of flow-mediated dilation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Flow-mediated dilatation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Synthesis of Deuterium-Labeled 1-Methylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterium-labeled 1-methylnicotinamide (1-MNA-d3), a critical tool for metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. This document details both chemical and enzymatic synthetic pathways, experimental protocols, and methods for characterization and data analysis.

Introduction

1-Methylnicotinamide (1-MNA) is a primary metabolite of nicotinamide (a form of vitamin B3) produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT).[1] The isotopic labeling of 1-MNA with deuterium (²H or D) provides a powerful tool for researchers. The heavier isotope allows for the differentiation of the labeled compound from its endogenous counterpart in biological systems, enabling precise tracking and quantification.[2][3] Deuteration can also influence the pharmacokinetic profile of a drug, potentially slowing its metabolism due to the kinetic isotope effect.[4][5] This guide focuses on the synthesis of 1-methyl-d3-nicotinamide, where the three hydrogen atoms of the methyl group are replaced with deuterium.

Synthetic Pathways

Two primary routes for the synthesis of deuterium-labeled 1-methylnicotinamide are presented: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

The most direct chemical approach for synthesizing 1-methyl-d3-nicotinamide iodide is through the N-alkylation of the pyridine nitrogen of nicotinamide using a deuterated methylating agent, such as methyl-d3 iodide (CD₃I).[6][7] This reaction is a standard quaternization of a pyridine derivative.

Figure 1: Chemical synthesis pathway for 1-Methyl-d3-nicotinamide Iodide.

Enzymatic Synthesis

An alternative, bio-inspired route involves the enzymatic methylation of nicotinamide using nicotinamide N-methyltransferase (NNMT). This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][8] To introduce the deuterium label, a deuterated SAM analog, S-adenosyl-L-methionine-d3 (SAM-d3), is required.[9] This method offers high specificity but requires the availability of the enzyme and the deuterated cofactor.

Figure 2: Enzymatic synthesis of 1-Methyl-d3-nicotinamide.

Experimental Protocols

The following sections provide detailed methodologies for the chemical synthesis and purification of 1-methyl-d3-nicotinamide iodide.

Materials and Reagents

| Reagent/Material | Supplier | Purity/Grade |

| Nicotinamide | Sigma-Aldrich | ≥99.5% |

| Methyl-d3 Iodide (CD₃I) | CDN Isotopes | 99.5 atom % D |

| Methanol, anhydrous | Fisher Scientific | ACS Grade |

| Acetone, anhydrous | J.T. Baker | ACS Grade |

| Diethyl Ether, anhydrous | EMD Millipore | ACS Grade |

Synthesis of 1-Methyl-d3-nicotinamide Iodide

This protocol is adapted from established methods for the N-methylation of nicotinamide.[6][7]

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nicotinamide (1.22 g, 10 mmol) in anhydrous methanol (20 mL).

-

To this solution, add methyl-d3 iodide (1.45 g, 10 mmol) dropwise at room temperature under a nitrogen atmosphere.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

-

Product Isolation:

-

Upon completion, a yellow precipitate of 1-methyl-d3-nicotinamide iodide will have formed.

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the precipitate by vacuum filtration through a Büchner funnel.

-

Wash the collected solid with cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the crude 1-methyl-d3-nicotinamide iodide.

-

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity compound.[6]

-

Dissolution:

-

Dissolve the crude 1-methyl-d3-nicotinamide iodide in a minimal amount of hot methanol.

-

-

Crystallization:

-

Slowly add anhydrous acetone to the hot methanolic solution until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4°C overnight to facilitate crystal formation.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the crystals under high vacuum to remove any residual solvent.

-

Characterization and Data Analysis

The identity, purity, and isotopic enrichment of the synthesized 1-methyl-d3-nicotinamide iodide must be confirmed through analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the product. The spectrum of 1-methyl-d3-nicotinamide iodide is expected to be similar to that of unlabeled 1-methylnicotinamide, with the notable absence of the singlet corresponding to the N-methyl protons.[10]

Expected ¹H NMR Chemical Shifts (in D₂O):

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| H2 (Pyridine Ring) | ~9.28 |

| H6 (Pyridine Ring) | ~8.97 |

| H4 (Pyridine Ring) | ~8.90 |

| H5 (Pyridine Ring) | ~8.18 |

| N-CH₃ (unlabeled) | ~4.47 (Absent in labeled product) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the deuterated product and to determine its isotopic purity.

Figure 3: Workflow for isotopic purity analysis by LC-HRMS.

Expected Mass-to-Charge Ratios (m/z) for the Cation:

| Isotopologue | Chemical Formula | Expected Exact Mass (m/z) |

| 1-Methylnicotinamide (M+0) | C₇H₉N₂O⁺ | 137.0715 |

| 1-Methyl-d3-nicotinamide (M+3) | C₇H₆D₃N₂O⁺ | 140.0902 |

Calculation of Isotopic Enrichment

The isotopic enrichment can be calculated from the relative intensities of the ion peaks in the mass spectrum corresponding to the unlabeled (M+0), partially labeled, and fully labeled (M+3) species.[9][11][12]

The percentage of isotopic enrichment for the d3 species is calculated as follows:

% d3 Enrichment = [ I(M+3) / ( I(M+0) + I(M+1) + I(M+2) + I(M+3) ) ] x 100

Where I represents the intensity of the corresponding mass peak, corrected for natural isotopic abundance.

Quantitative Data Summary

While specific yields for the synthesis of 1-methyl-d3-nicotinamide are not widely reported, yields for analogous N-alkylation reactions of pyridine derivatives typically range from moderate to high.[13][14] The isotopic purity of the final product is primarily dependent on the isotopic enrichment of the starting methyl-d3 iodide.

| Parameter | Expected Value/Range | Method of Determination |

| Chemical Yield | 60-85% | Gravimetric analysis |

| Chemical Purity | >98% | HPLC, ¹H NMR |

| Isotopic Enrichment (d3) | >98% | Mass Spectrometry |

Conclusion

This guide outlines robust and reproducible methods for the synthesis and characterization of deuterium-labeled 1-methylnicotinamide. The described chemical synthesis protocol offers a straightforward and efficient route to obtaining high-purity 1-MNA-d3, a valuable tool for advancing research in drug metabolism, pharmacokinetics, and the broader life sciences. The detailed analytical workflows ensure accurate characterization and quantification of the final product, meeting the rigorous standards required for scientific research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. bdg.co.nz [bdg.co.nz]

- 6. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. almacgroup.com [almacgroup.com]

- 10. 1-Methylnicotinamide | C7H9N2O+ | CID 457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

- 12. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Navigating the Stability and Storage of TRIA-662-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for TRIA-662-d3, a deuterated analog of 1-Methylnicotinamide chloride. Given the limited direct stability data for this compound, this guide leverages information from its non-deuterated counterpart, 1-Methylnicotinamide chloride, and related nicotinamide derivatives to offer a robust framework for its handling, storage, and analysis. It is critical to note that the stability profile of this compound is presumed to be comparable to that of 1-Methylnicotinamide chloride.

Recommended Storage Conditions

Proper storage is paramount to ensure the integrity and stability of this compound. The following table summarizes the recommended storage conditions for both the solid form and solutions of the compound, based on information from commercial suppliers.

| Form | Storage Temperature | Duration | Additional Recommendations |

| Solid (Lyophilized Powder) | 4°C | Long-term | Store in a tightly sealed container, protected from moisture. |

| -20°C | ≥ 4 years[1] | For extended long-term storage. | |

| Room Temperature | Short-term | Acceptable for short periods, as indicated by some suppliers. | |

| Stock Solutions | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Suitable for shorter-term storage of solutions. |

Potential Degradation Pathways and Products

While specific forced degradation studies on this compound are not publicly available, insights into its potential degradation can be drawn from studies on related compounds, such as nicotinamide riboside chloride. The primary anticipated degradation pathway is hydrolysis.

| Degradation Pathway | Potential Degradation Products | Influencing Factors |

| Hydrolysis | Nicotinamide and deuterated ribose derivatives | pH, temperature |

A study on a NAMI (indazolium trans-[tetrachloro(dimethyl sulfoxide)(indazole)ruthenate(III)]) derivative containing nicotinamide suggests that the stability of the nicotinamide moiety is significantly greater in acidic solutions compared to neutral solutions[2]. This suggests that maintaining a lower pH could be a strategy to enhance the stability of this compound in solution.

Diagram of Potential Hydrolytic Degradation

Caption: Potential hydrolytic degradation of this compound.

Experimental Protocols: Stability-Indicating Analytical Method

A crucial aspect of stability assessment is the use of a validated stability-indicating analytical method that can accurately separate the intact active pharmaceutical ingredient (API) from its degradation products. While a specific stability-indicating method for this compound has not been published, the following High-Performance Liquid Chromatography (HPLC) method, adapted from a procedure for the analysis of 1-Methylnicotinamide in biological fluids, can serve as a foundation for developing a validated method[3][4].

Principle

This method utilizes reversed-phase HPLC with UV detection to quantify this compound. To be considered stability-indicating, this method would need to be validated by demonstrating its ability to resolve this compound from potential degradation products generated under forced degradation conditions (e.g., acid, base, oxidation, heat, and light).

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Sodium hydroxide

-

Hydrogen peroxide

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).

-

Sample Solution (for stability studies): Subject this compound (solid or in solution) to stress conditions. At specified time points, withdraw samples, dilute with the mobile phase to a suitable concentration, and filter through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol (for method validation)

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

-

Photodegradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a specified duration.

Analyze all stressed samples by the proposed HPLC method to assess for degradation and to ensure the method can separate the parent peak from any degradation product peaks.

Diagram of Analytical Workflow for Stability Testing

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Methylnicotinamide in the intricate Dance of NAD+ Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and a critical cofactor for a myriad of enzymatic reactions essential for cellular health and longevity. The regulation of intracellular NAD+ pools is a tightly controlled process, with the salvage pathway playing a predominant role in its biosynthesis. Central to this pathway is the enzyme Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide (NAM) to 1-Methylnicotinamide (1-MNA), a molecule once considered an inert metabolite. Emerging evidence, however, has repositioned 1-MNA as a key modulator of NAD+ metabolism and a bioactive molecule with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted role of 1-MNA in NAD+ metabolism, its biosynthesis, its intricate interplay with key enzymes, and its broader physiological implications. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to 1-Methylnicotinamide (1-MNA) and its Significance in NAD+ Metabolism

1-Methylnicotinamide (1-MNA) is a quaternary pyridinium cation that is an endogenous metabolite of nicotinamide (vitamin B3).[1] For decades, 1-MNA was primarily viewed as a simple byproduct of nicotinamide catabolism, destined for urinary excretion.[2] However, recent scientific investigations have unveiled its crucial role as a signaling molecule and a regulator of cellular NAD+ homeostasis.[3][4] The growing interest in NAD+ as a therapeutic target for age-related diseases and metabolic disorders has brought 1-MNA into the scientific spotlight. Understanding the nuanced role of 1-MNA is paramount for developing effective strategies to modulate NAD+ levels for therapeutic benefit.

The Genesis of 1-MNA: Biosynthesis via Nicotinamide N-methyltransferase (NNMT)

The primary route for 1-MNA synthesis in mammals is through the enzymatic action of Nicotinamide N-methyltransferase (NNMT), an enzyme predominantly found in the liver and adipose tissue.[5][6] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), yielding 1-MNA and S-adenosyl-L-homocysteine (SAH).[5][6]

This reaction is a critical juncture in the NAD+ salvage pathway. By converting NAM to 1-MNA, NNMT diverts the available NAM pool away from NAD+ synthesis, thereby influencing the overall cellular NAD+ concentration.[7][8] The expression and activity of NNMT are influenced by various physiological and pathophysiological conditions, including diet, age, and disease states such as cancer and metabolic syndrome.[9]

1-MNA as a Modulator of NAD+ Metabolism

The role of 1-MNA in NAD+ metabolism is multifaceted, primarily revolving around its function as a feedback inhibitor of its own synthesis and its subsequent impact on the NAD+ salvage pathway.

Feedback Inhibition of NNMT

A key regulatory feature of the NNMT-mediated pathway is the product inhibition by 1-MNA. 1-MNA acts as a natural, feedback inhibitor of NNMT, thereby self-regulating its own production.[3][7] By binding to the active site of NNMT, 1-MNA prevents the methylation of nicotinamide, leading to an accumulation of NAM within the cell.[3] This feedback loop is a crucial mechanism for maintaining homeostasis in the NAD+ salvage pathway.

Enhancing the NAD+ Salvage Pathway

The inhibition of NNMT by 1-MNA has a direct and significant consequence on the NAD+ salvage pathway. With NNMT activity attenuated, the conserved nicotinamide pool is shunted towards the synthesis of NAD+ via the action of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway.[7][10] This redirection of NAM leads to an increase in the intracellular concentration of nicotinamide mononucleotide (NMN), a direct precursor to NAD+, ultimately boosting the cellular NAD+ pool.[11] This mechanism positions 1-MNA as an indirect NAD+ augmenting agent.

The Intricate Dance with Sirtuins: 1-MNA and SIRT1 Regulation

Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in cellular processes such as DNA repair, inflammation, and metabolism.[12] Nicotinamide, the product of the sirtuin deacetylation reaction, is a known inhibitor of sirtuin activity.[13] By facilitating the conversion of NAM to 1-MNA, the NNMT pathway can alleviate the inhibitory effect of NAM on sirtuins, particularly SIRT1.[4][14]

Furthermore, studies have shown that 1-MNA can directly stabilize and upregulate the protein expression of SIRT1, independent of its effect on NAD+ levels.[3][4][15] This dual action of 1-MNA—both increasing the availability of the sirtuin cofactor NAD+ and directly enhancing SIRT1 protein levels—positions it as a potent activator of sirtuin-mediated pathways.[4]

Beyond NAD+ Metabolism: Other Physiological Roles of 1-MNA

The biological activities of 1-MNA extend beyond its role in NAD+ homeostasis. It has been shown to possess significant anti-inflammatory, vascular protective, and anti-thrombotic properties.[1][8][16]

-

Anti-inflammatory Effects: 1-MNA has been demonstrated to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[17][18]

-

Vascular Protective Effects: 1-MNA can improve endothelial function by increasing the bioavailability of nitric oxide (NO), a key molecule in vasodilation.[1][19]

-

Anti-thrombotic Activity: 1-MNA exhibits anti-platelet activity, contributing to its anti-thrombotic effects.[16]

These pleiotropic effects underscore the potential of 1-MNA as a therapeutic agent for a range of conditions characterized by inflammation and endothelial dysfunction.[20]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of 1-MNA.

| Parameter | Value | Species/System | Reference |

| NNMT Inhibition | |||

| IC50 of 1-MNA for NNMT | 9.0 ± 0.6 µM | In vitro | [1] |

| Effects on NAD+ Levels | |||

| NAD+ concentration in THP-1 cells treated with 3.2 mM 1-MNA for 96h | No significant change | Human monocytic cells | [21] |

| Effects on Metabolic Parameters in Animal Models | |||

| Plasma triglycerides in hypertriglyceridemic rats treated with 100 mg/kg 1-MNA for 4 weeks | Decrease from 4.25 ± 0.27 to 2.22 ± 0.14 mmol/l | Sprague-Dawley rats | [22] |

| Plasma cholesterol in hypertriglyceridemic rats treated with 100 mg/kg 1-MNA for 4 weeks | No significant change | Sprague-Dawley rats | [22] |

| Insulin sensitivity in db/db mice treated with 100 mg·kg-1 1-MNA for 4 weeks | Significantly improved | Diabetic mice | [23][24] |

| Clinical Trial Data (NAD+ Precursors) | |||

| Blood NAD+ increase in healthy middle-aged adults with 300mg, 600mg, or 900mg NMN daily for 60 days | Statistically significant increase in all NMN groups | Human | [25] |

| Blood NAD+ increase in healthy volunteers with 1g NR once daily | ~60% increase over control | Human | [26] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Quantification of 1-MNA and NAD+ by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentrations of 1-MNA and NAD+ in biological samples.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A UV detector is used to quantify the compounds based on their absorbance at a specific wavelength.

Protocol Outline:

-

Sample Preparation:

-

Tissues: Homogenize frozen tissue in a cold perchloric acid (PCA) solution (e.g., 0.6 M). Centrifuge to pellet proteins. Neutralize the supernatant with a potassium carbonate solution.

-

Cells: Wash cells with cold PBS. Lyse cells with a cold PCA solution. Centrifuge and neutralize the supernatant.

-

Plasma: Deproteinize plasma with PCA, centrifuge, and neutralize the supernatant.[8]

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of a phosphate buffer and methanol is typically used.[8]

-

Detection: UV absorbance at 260 nm for NAD+ and a different wavelength for 1-MNA (or use a diode array detector to monitor multiple wavelengths).

-

Quantification: Generate a standard curve with known concentrations of 1-MNA and NAD+ to calculate the concentrations in the samples.

-

Measurement of Nicotinamide N-methyltransferase (NNMT) Activity

Objective: To determine the enzymatic activity of NNMT.

Principle: NNMT activity can be measured by quantifying the formation of one of its products, either 1-MNA or S-adenosyl-L-homocysteine (SAH).

Protocol Outline (Fluorometric Assay):

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, DTT, nicotinamide (substrate), and S-adenosyl-L-methionine (SAM, co-substrate).

-

Enzyme Addition: Add the sample containing NNMT (e.g., cell lysate or purified enzyme) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection:

-

Stop the reaction.

-

Add a detection reagent that reacts with SAH to produce a fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

-

Calculation: Calculate NNMT activity based on a standard curve generated with known concentrations of SAH.

Analysis of SIRT1 Protein Expression by Western Blot

Objective: To determine the relative abundance of SIRT1 protein in cell or tissue lysates.

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SIRT1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Workflow Diagrams

The NAD+ Salvage Pathway and the Role of 1-MNA

Caption: The NAD+ Salvage Pathway and 1-MNA's regulatory role.

Experimental Workflow for Quantifying 1-MNA and NAD+

Caption: Workflow for 1-MNA and NAD+ quantification by HPLC.

Conclusion and Future Directions

The scientific community's understanding of 1-Methylnicotinamide has evolved from viewing it as a mere metabolic byproduct to recognizing it as a pivotal regulator of NAD+ metabolism and a molecule with significant therapeutic promise. Its ability to inhibit NNMT, thereby shunting nicotinamide towards NAD+ synthesis, coupled with its direct stabilizing effect on SIRT1, highlights a sophisticated and elegant mechanism of cellular regulation. The additional anti-inflammatory and vasoprotective properties of 1-MNA further broaden its potential clinical applications.

Future research should focus on elucidating the precise dose-dependent effects of 1-MNA on NAD+ levels in various tissues and cell types, both in preclinical models and in human clinical trials. A deeper understanding of the downstream effects of 1-MNA-mediated SIRT1 activation is also warranted. Furthermore, exploring the synergistic potential of 1-MNA with other NAD+ precursors and sirtuin-activating compounds could pave the way for novel and more effective therapeutic strategies for a wide range of age-related and metabolic diseases. The journey of unraveling the full therapeutic potential of 1-MNA is still in its early stages, but the existing evidence strongly suggests that this once-overlooked metabolite holds the key to unlocking new avenues in the pursuit of health and longevity.

References

- 1. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry [bio-protocol.org]

- 6. NAD+, Axonal Maintenance, and Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.r-project.org [journal.r-project.org]

- 8. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NAD+ Modulates the Proliferation and Differentiation of Adult Neural Stem/Progenitor Cells via Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chronic nicotinamide mononucleotide supplementation elevates blood nicotinamide adenine dinucleotide levels and alters muscle function in healthy older men - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical Evidence for Targeting NAD Therapeutically - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice | PLOS One [journals.plos.org]

- 20. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Plasma NAD+ Metabolome Is Dysregulated in “Normal” Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of 1-Methylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide (1-MNA), a primary metabolite of nicotinamide (Vitamin B3), has emerged as a molecule of significant interest due to its potent anti-inflammatory properties. Initially considered biologically inactive, recent research has unveiled its multifaceted mechanisms of action that extend beyond its role in NAD+ metabolism. This technical guide provides a comprehensive overview of the anti-inflammatory effects of 1-MNA, detailing its impact on key signaling pathways, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate its activity. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of 1-MNA in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and autoimmune conditions. 1-Methylnicotinamide (1-MNA) has demonstrated significant anti-inflammatory effects in various preclinical models.[1][2][3][4][5] Its therapeutic potential has been observed in conditions ranging from inflammatory skin diseases to cardiovascular ailments.[1][6][7] This guide delves into the core mechanisms underpinning the anti-inflammatory action of 1-MNA.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory properties of 1-MNA are attributed to its influence on several key signaling pathways and cellular processes. These include the inhibition of the NF-κB pathway, modulation of the Nrf2 antioxidant response, suppression of the NLRP3 inflammasome, and its protective effects on the vascular endothelium.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[8] Studies have shown that 1-MNA can significantly inhibit the activation of the NF-κB pathway.[3][8][9] This inhibition is achieved by preventing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm.[8] By stabilizing IκB-α, 1-MNA prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of inflammatory cytokines.[8][9]

dot

Caption: 1-MNA inhibits the NF-κB signaling pathway.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. By activating the Nrf2 pathway, 1-MNA enhances the cellular defense against oxidative stress, which is a key component of inflammation.[3][8][9] 1-MNA treatment has been shown to increase the mRNA expression of Nrf2 and its downstream antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[9]

dot

Caption: 1-MNA activates the Nrf2 antioxidant pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Recent studies have demonstrated that 1-MNA can specifically reduce the activation of the NLRP3 inflammasome in human macrophages.[10][11] This effect is linked to the scavenging of reactive oxygen species (ROS), as the inhibitory effect of 1-MNA on NLRP3 activation can be reversed by exogenous hydrogen peroxide.[10][11]

dot

Caption: 1-MNA inhibits NLRP3 inflammasome activation.

Protection of the Vascular Endothelium

Chronic inflammation is a major contributor to endothelial dysfunction. 1-MNA exerts protective effects on the vascular endothelium by stimulating the release of prostacyclin (PGI2) and nitric oxide (NO), both of which have anti-inflammatory and anti-thrombotic properties.[2][12] The increased production of PGI2 is mediated through a cyclooxygenase-2 (COX-2) dependent pathway.[13][14] By improving endothelial function, 1-MNA helps to maintain vascular homeostasis and reduce inflammation within the circulatory system.[5][6][15]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of 1-MNA have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by 1-MNA

| Cell Line | Inducer | 1-MNA Concentration | Cytokine | Inhibition (%) | Reference |

| H9C2 Cardiomyocytes | Palmitic Acid (PA) | 10 mM | TNF-α mRNA | 48.4% | [8][9] |

| H9C2 Cardiomyocytes | Palmitic Acid (PA) | 10 mM | IL-1β mRNA | 34.5% | [8][9] |

| H9C2 Cardiomyocytes | Palmitic Acid (PA) | 10 mM | IL-6 mRNA | 42.0% | [8][9] |

Table 2: In Vivo Reduction of Pro-Inflammatory Markers by 1-MNA

| Animal Model | Condition | 1-MNA Treatment | Marker | Reduction (%) | Reference |

| Mice | High-Fat Diet (HFD) | Not specified | TNF-α mRNA | 40-56.2% | [8][9] |

| Mice | High-Fat Diet (HFD) | Not specified | IL-1β mRNA | 40-56.2% | [8][9] |

| Mice | High-Fat Diet (HFD) | Not specified | IL-6 mRNA | 40-56.2% | [8][9] |

| Mice | High-Fat Diet (HFD) | Not specified | TNF-α protein | 50.9% | [8][9] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the anti-inflammatory properties of 1-MNA.

In Vitro Macrophage Activation

-

Objective: To assess the direct effect of 1-MNA on inflammatory mediator production by macrophages.

-

Cell Type: Peritoneal macrophages from CBA/J mice.

-

Activation: Lipopolysaccharide (LPS) at 100 ng/ml.

-

Treatment: Incubation with various concentrations of 1-MNA (e.g., 1-30 mM).

-

Assays:

-

Cytokine Production (TNF-α, IL-6, IL-12p40, IL-10): Measured in cell culture supernatants by ELISA.

-

Nitric Oxide (NO) Production: Measured by the Griess method.

-

Prostaglandin E2 (PGE2) Production: Measured by ELISA.

-

Reactive Oxygen Species (ROS) Generation: Measured by luminol-dependent chemiluminescence.

-

iNOS and COX-2 Expression: Analyzed by Western blotting.[1]

-

dot

Caption: Workflow for in vitro macrophage activation assay.

In Vivo High-Fat Diet-Induced Inflammation Model

-

Objective: To investigate the protective effects of 1-MNA against inflammation in a metabolic disease model.

-

Animal Model: Mice fed a high-fat diet (HFD).

-

Treatment: Administration of 1-MNA.

-

Analysis of Heart Tissue:

NLRP3 Inflammasome Activation in Human Macrophages

-

Objective: To determine the effect of 1-MNA on NLRP3 inflammasome activation.

-

Cell Lines: PMA-differentiated THP-1 human monocytic cells.

-

Priming: Lipopolysaccharide (LPS).

-

Activation: Nigericin or ATP.

-

Treatment: Incubation with 1-MNA.

-

Assays:

Conclusion and Future Directions

1-Methylnicotinamide has demonstrated robust anti-inflammatory properties through multiple, interconnected mechanisms. Its ability to suppress the NF-κB pathway, activate the Nrf2 antioxidant response, inhibit the NLRP3 inflammasome, and protect the vascular endothelium highlights its potential as a therapeutic agent for a wide range of inflammatory conditions. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.

Future investigations should focus on:

-

Elucidating the precise molecular targets of 1-MNA.

-

Conducting comprehensive preclinical studies in various disease models.

-

Evaluating the safety and efficacy of 1-MNA in human clinical trials.

The continued exploration of 1-MNA's anti-inflammatory properties holds significant promise for the development of novel therapies to combat the growing burden of chronic inflammatory diseases.

References

- 1. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 3. 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methylnicotinamide (MNA) prevents endothelial dysfunction in hypertriglyceridemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional and Biochemical Endothelial Profiling In Vivo in a Murine Model of Endothelial Dysfunction; Comparison of Effects of 1-Methylnicotinamide and Angiotensin-converting Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of 1-MNA to Improve Exercise Tolerance and Fatigue in Patients after COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-Methylnicotinamide (1-MNA) inhibits the activation of the NLRP3 inflammasome in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nanomechanical sensing of the endothelial cell response to anti-inflammatory action of 1-methylnicotinamide chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

1-Methylnicotinamide Chloride: A Technical Whitepaper on its Antithrombotic Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the antithrombotic effects of 1-Methylnicotinamide (1-MNA) chloride, an endogenous metabolite of nicotinamide (Vitamin B3).[1][2] Synthesizing key findings from preclinical research, this paper details the quantitative effects, experimental methodologies, and the primary mechanism of action of 1-MNA in the context of thrombosis.

Core Antithrombotic Mechanism: The COX-2/Prostacyclin Pathway

1-Methylnicotinamide exerts its antithrombotic effects not by directly acting on platelets, but by stimulating the production of prostacyclin (PGI2), a potent inhibitor of platelet aggregation.[2][3] This mechanism is mediated by the upregulation of cyclooxygenase-2 (COX-2).[4][5] The increased synthesis of PGI2 by the vascular endothelium leads to a reduction in platelet-dependent thrombosis.[3][4][5] This targeted action makes 1-MNA a molecule of significant interest for cardiovascular health, with both anti-inflammatory and antithrombotic properties.[1][2][6]

The proposed signaling pathway is visualized below:

Caption: Signaling pathway of 1-MNA's antithrombotic action.

Quantitative Efficacy of 1-Methylnicotinamide

The antithrombotic effects of 1-MNA have been quantified in several preclinical models. The data below is summarized from key in vivo studies in rats.

Table 1: Effect of 1-MNA on Arterial Thrombosis in Renovascular Hypertensive Rats

| Treatment Group | Dose (mg/kg, i.v.) | Thrombus Weight (mg) | Percent Inhibition |

| Control (0.9% NaCl) | - | 2.5 ± 0.2 | - |

| 1-MNA | 3 | 1.8 ± 0.3 | 28% |

| 1-MNA | 10 | 1.2 ± 0.2 | 52% |

| 1-MNA | 30 | 0.8 ± 0.1 | 68% |

| *p < 0.05 vs. Control. Data adapted from Chlopicki et al., 2007.[4] |

Table 2: Inhibition of 1-MNA's Antithrombotic Effect by COX Inhibitors

| Treatment Group | Dose (mg/kg, i.v.) | Thrombus Weight (mg) |

| Control | - | 2.6 ± 0.3 |

| 1-MNA | 30 | 0.9 ± 0.2 |

| Indomethacin + 1-MNA | 2.5 + 30 | 2.4 ± 0.4 |

| Rofecoxib + 1-MNA | 1 + 30 | 2.2 ± 0.3 |

| p < 0.05 vs. Control. Data adapted from Chlopicki et al., 2007.[4] |

Table 3: Thrombolytic Effect of 1-MNA in Normotensive Rats

| Treatment Group | Dose (mg/kg, i.v.) | Maximum Thrombolysis (%) | Sustained Thrombolysis (at 1h, %) |

| 1-MNA | 3 | 25 ± 5 | 15 ± 4 |

| 1-MNA | 10 | 55 ± 8 | 40 ± 7 |

| 1-MNA | 30 | 80 ± 10 | 65 ± 9 |

| 1-MNA | 100 | 95 ± 5 | 85 ± 6 |

| *p < 0.05 vs. lower doses. Data adapted from Chlopicki et al., 2007.[4][5] |

Detailed Experimental Protocols

The following sections describe the methodologies used in the key studies to evaluate the antithrombotic effects of 1-MNA.

Arterial Thrombosis Model in Renovascular Hypertensive Rats

This model was used to assess the preventative antithrombotic effect of 1-MNA.

Caption: Experimental workflow for the arterial thrombosis model.

Methodology:

-

Induction of Hypertension: Renovascular hypertension was induced in rats prior to the experiment.[4]

-

Animal Preparation: Rats were anesthetized, and the common carotid artery was exposed.[4]

-

Thrombosis Induction: An electrode was inserted into the artery to induce an electrical injury, initiating thrombus formation.[4]

-

Treatment: 1-MNA or a saline control was administered intravenously 15 minutes before the electrical stimulation.[4]

-

Analysis: After a set period, the arterial segment containing the thrombus was excised, and the dry weight of the thrombus was measured.[4]

Extracorporeal Thrombus Formation Model (Thrombolysis)

This model was employed to evaluate the thrombolytic (clot-dissolving) properties of 1-MNA.

Caption: Workflow for the extracorporeal thrombolysis model.

Methodology:

-

Shunt Creation: An extracorporeal arteriovenous shunt was created in anesthetized normotensive rats.[4]

-

Thrombus Formation: A collagen strip was placed in the shunt, which, when superfused with blood, leads to the formation of a platelet-rich thrombus.[4]

-

Treatment: Once a stable thrombus had formed, 1-MNA or vehicle was administered intravenously.[4]

-

Analysis: The weight of the thrombus was continuously monitored to determine the percentage of thrombolysis (reduction in thrombus weight) over time.[4] The release of PGI2 metabolite (6-keto-PGF1α) into the blood was also measured.[4]

Venous Thrombosis Model

This model was used to determine the effect of 1-MNA on venous, as opposed to arterial, thrombosis.

Methodology: The specific details of the venous thrombosis model were not extensively described in the primary source, but it was noted that 1-MNA did not show a significant effect in this model, suggesting its action is specific to platelet-dependent arterial thrombosis.[4][5]

In Vitro Studies and Specificity

It is crucial to note that 1-MNA, even at high concentrations, did not directly affect platelet aggregation in in vitro studies.[4][5] This finding reinforces that the antithrombotic action of 1-MNA is not due to a direct interaction with platelets but is an indirect effect mediated by the vascular endothelium and the subsequent release of prostacyclin.[4][5] Furthermore, the antithrombotic effects of 1-MNA were abolished by the non-selective COX inhibitor indomethacin and the selective COX-2 inhibitor rofecoxib, confirming the central role of the COX-2 enzyme in its mechanism of action.[4][5]

Conclusion and Future Directions

1-Methylnicotinamide chloride has demonstrated significant, dose-dependent antithrombotic and thrombolytic activity in preclinical models of arterial thrombosis. Its unique mechanism of action, centered on the endothelial COX-2/PGI2 pathway, distinguishes it from direct-acting antiplatelet agents. These properties, combined with its established anti-inflammatory effects, position 1-MNA as a compelling candidate for further investigation in the development of novel therapies for cardiovascular diseases characterized by a prothrombotic and inflammatory state. Future research should focus on elucidating the precise molecular targets of 1-MNA on the endothelium and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 1mna.com [1mna.com]

- 3. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 4. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nubioage.com [nubioage.com]

The Pharmacological Profile of Deuterated Nicotinamide Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of deuterated nicotinamide metabolites. By replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, the metabolic properties of nicotinamide can be altered, potentially leading to improved pharmacokinetic and pharmacodynamic characteristics. This document delves into the synthesis, metabolism, and therapeutic applications of these modified compounds, offering valuable insights for researchers and drug development professionals.

Introduction to Deuterated Nicotinamide

Nicotinamide, a form of vitamin B3, is a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Deuteration of nicotinamide involves the substitution of one or more hydrogen atoms with deuterium. This modification can influence the metabolic fate of the molecule, often leading to a slower rate of metabolism due to the kinetic isotope effect. This can result in increased plasma concentrations and a longer half-life compared to the non-deuterated form.

Pharmacokinetics of Deuterated Nicotinamide Metabolites

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a drug. While comprehensive comparative data for all deuterated nicotinamide metabolites are not yet available, studies on 4,6-d2-nicotinamide in rats provide valuable insights.

Comparative Pharmacokinetic Parameters

A study in male Han Wistar rats demonstrated that the pharmacokinetic parameters of 4,6-d2-nicotinamide were broadly similar to those of unlabeled nicotinamide after both oral and intravenous administration.[3] The deuterated compound was well-tolerated at doses of 20, 80, and 120 mg/kg.[3] The data from this study has been compiled into the following comparative table:

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Nicotinamide | 120 | IV | 178,000 ± 16,700 | 0.083 | 239,000 ± 29,000 | 4.0 |

| 4,6-d2-Nicotinamide | 120 | IV | 172,000 ± 16,700 | 0.083 | 215,000 ± 21,000 | 2.3 |

| Nicotinamide | 80 | PO | 45,700 ± 8,500 | 0.5 | 118,000 ± 18,000 | 3.1 |

| 4,6-d2-Nicotinamide | 80 | PO | 42,300 ± 11,500 | 0.5 | 105,000 ± 26,000 | 2.8 |

Data extracted from a study in rats.[3] Values are presented as mean ± standard deviation.

Experimental Protocol: Quantification of Deuterated Nicotinamide in Plasma by LC-MS/MS

The following is a representative protocol for the quantification of deuterated nicotinamide and its metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., acetonitrile or methanol) containing an internal standard (e.g., nicotinamide-d4).[4]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[4]

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically used.[5][6]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium acetate, is commonly employed.[5][6]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for the deuterated and non-deuterated analytes and the internal standard are monitored.[5][6]

Pharmacodynamics of Deuterated Nicotinamide Metabolites

The pharmacodynamic effects of nicotinamide are largely mediated through its influence on NAD+ levels and the subsequent modulation of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation.[] Nicotinamide is a known inhibitor of several sirtuin isoforms. The half-maximal inhibitory concentrations (IC50) for nicotinamide against SIRT1 and SIRT3 have been reported.

| Sirtuin Isoform | Nicotinamide IC50 |

| SIRT1 | ~50-100 µM[8] |

| SIRT3 | ~37 µM[9] |

In vitro data.

Specific IC50 values for deuterated nicotinamide metabolites are not yet available in the public domain. However, it is hypothesized that deuteration may alter the binding affinity and inhibitory potency of these compounds.

Experimental Protocol: Sirtuin Inhibition Assay

This protocol outlines a method to determine the IC50 of a compound against a sirtuin enzyme.

-

Prepare a reaction mixture containing the sirtuin enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

-

Add varying concentrations of the test compound (e.g., deuterated or non-deuterated nicotinamide).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated peptide.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death.[10] Nicotinamide also acts as an inhibitor of PARP-1.[11] While quantitative data on the effect of deuteration on PARP inhibition is limited, it is an active area of research.

In Vitro Metabolic Stability

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes are commonly used to assess metabolic stability.

Experimental Protocol: Microsomal Stability Assay

This protocol provides a general procedure for evaluating the metabolic stability of a compound.[12][13]

-

Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound (deuterated or non-deuterated nicotinamide), and a buffer solution.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Therapeutic Applications and Future Directions

The potential therapeutic applications of deuterated nicotinamide metabolites are being explored in various fields, particularly in neuroprotection and the management of mitochondrial dysfunction.

Neuroprotection

Nicotinamide has demonstrated neuroprotective effects in various models of neurological disorders.[14] It is believed to exert these effects by replenishing NAD+ levels, inhibiting PARP overactivation, and reducing oxidative stress. Deuterated nicotinamide, with its potentially enhanced metabolic stability, may offer a more sustained neuroprotective effect.

Mitochondrial Function

Mitochondrial dysfunction is implicated in a wide range of diseases. Nicotinamide and its derivatives can support mitochondrial function by increasing the NAD+ pool, which is essential for oxidative phosphorylation and energy production.[15]

Visualizations of Key Pathways and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Experimental Workflows

References

- 1. termedia.pl [termedia.pl]

- 2. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 8. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 10. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mercell.com [mercell.com]

- 13. mttlab.eu [mttlab.eu]

- 14. Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]